molecular formula C22H43ClO2 B13329560 Ethyl 20-chloroicosanoate

Ethyl 20-chloroicosanoate

Cat. No.: B13329560
M. Wt: 375.0 g/mol
InChI Key: IHTNNDFSUVQXFI-UHFFFAOYSA-N
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Description

Ethyl 20-chloroicosanoate is an organic compound belonging to the class of esters It is characterized by the presence of a long carbon chain with a chlorine atom attached to the 20th carbon and an ethyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 20-chloroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-chloroicosanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux to drive the esterification to completion.

Another method involves the chlorination of ethyl icosanoate. This process uses chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 20th carbon position. The reaction conditions must be carefully controlled to ensure selective chlorination without over-chlorination or degradation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 20-chloroicosanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 20-chloroicosanoic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products

    Substitution: Formation of 20-hydroxyicosanoate or 20-aminoicosanoate.

    Reduction: Formation of 20-chloroicosanol.

    Hydrolysis: Formation of 20-chloroicosanoic acid and ethanol.

Scientific Research Applications

Ethyl 20-chloroicosanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 20-chloroicosanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 20-chloroicosanoate can be compared with other long-chain esters and chlorinated fatty acids:

    Ethyl icosanoate: Lacks the chlorine atom, resulting in different reactivity and applications.

    20-chloroicosanoic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.

    Ethyl 20-bromoicosanoate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for synthetic applications and scientific studies.

Properties

Molecular Formula

C22H43ClO2

Molecular Weight

375.0 g/mol

IUPAC Name

ethyl 20-chloroicosanoate

InChI

InChI=1S/C22H43ClO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3

InChI Key

IHTNNDFSUVQXFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCCl

Origin of Product

United States

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